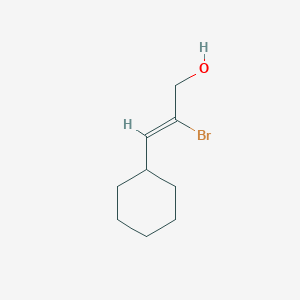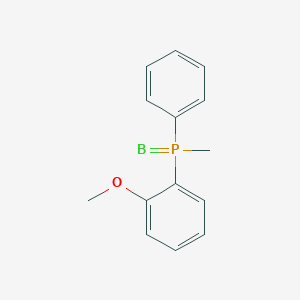
スタキオース四水和物
説明
Stachyose tetrahydrate is an oligosaccharide.
科学的研究の応用
プレバイオティクス剤
スタキオース四水和物は、プレバイオティクス剤として機能し、細菌や真菌などの有益な微生物の増殖や活性を促進する物質です。 この化合物は、腸内細菌叢の組成を改善することが示されており、これは健康な消化器系を維持するために不可欠です {svg_1}。この用途は、特に栄養科学と消化器病学の分野において関連しています。
糖尿病治療
研究によると、スタキオース四水和物は、ベルベリンなどの他の化合物と組み合わせて使用すると、グルコース代謝に対する効果を高める可能性があります。 これは、腸内細菌叢と短鎖脂肪酸を調節することにより、2型糖尿病の治療に役立つ可能性を示唆しており、それによりインスリン抵抗性を改善し、血糖値の維持を促進します {svg_2}.
脂質代謝調節
スタキオース四水和物は、生物における脂質代謝に対する効果について研究されてきました。 総コレステロール、トリグリセリド、およびLDL(低密度リポタンパク質)レベルを有意に低下させることが観察されており、これは心血管疾患の管理において重要な要素です {svg_3}.
抗酸化防御
一部の研究では、スタキオース四水和物が抗酸化防御遺伝子の発現に与える影響は有意ではありませんでしたが、抗酸化防御システムにおけるその役割は依然として関心の的です。 酸化ストレスに対抗する体の能力をサポートする可能性が探求されています {svg_4}.
免疫系調節
スタキオース四水和物が免疫パラメータに与える影響、特に免疫遺伝子の発現への影響が調査されてきました。 一部の研究では、対照食と比較して有意な変化は報告されていませんでしたが、免疫系調節剤としての可能性は依然として科学的な精査を受けています {svg_5}.
機能性食品成分
オリゴ糖特性を持つため、スタキオース四水和物は機能性食品成分として使用されることが検討されています。 ショ糖よりも甘みが少なく、バルク甘味料として使用でき、基本的な栄養価を超えた機能的な利点をもたらします {svg_6}.
作用機序
Target of Action
Stachyose tetrahydrate, also known as Stachyose hydrate or simply Stachyose, is a tetrasaccharide . It consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit . The primary targets of Stachyose are the beneficial bacteria in the human gut, including Bifidobacterium . These bacteria play a crucial role in maintaining gut health and overall well-being.
Mode of Action
Stachyose acts as a prebiotic, promoting the growth and activity of beneficial bacteria in the gut . . This fermentation process results in the production of short-chain fatty acids and gases, which contribute to various health benefits.
Biochemical Pathways
The fermentation of Stachyose by gut bacteria leads to the production of short-chain fatty acids, including acetate, propionate, and butyrate . These fatty acids play a key role in maintaining gut health, influencing processes such as nutrient absorption, immune response, and inflammation. Additionally, they provide an energy source for the cells lining the colon.
Result of Action
The fermentation of Stachyose results in various beneficial effects at the molecular and cellular levels. The production of short-chain fatty acids helps to maintain a healthy gut environment, supports nutrient absorption, and can influence immune responses . Additionally, by promoting the growth of beneficial bacteria, Stachyose can help to outcompete harmful bacteria, potentially reducing the risk of certain infections.
Action Environment
The action of Stachyose is influenced by various environmental factors within the gut, including pH, temperature, and the presence of other nutrients . For example, certain beneficial bacteria may be more efficient at fermenting Stachyose under specific conditions. Furthermore, the composition of an individual’s gut microbiota, which can be influenced by factors such as diet and antibiotic use, can also impact the efficacy of Stachyose.
将来の方向性
生化学分析
Biochemical Properties
Stachyose plays a significant role in biochemical reactions, particularly in the gut microbiota. It acts as a potential prebiotic, promoting the growth of probiotic bacteria such as Lactobacillus acidophilus. The interaction between stachyose and these bacteria involves several enzymes and proteins. For instance, the phosphotransferase system and the energy coupling factor transporter are involved in the uptake and catabolism of stachyose in Lactobacillus acidophilus . Additionally, mannose-6-phosphate isomerase is another enzyme that interacts with stachyose during its metabolic processes .
Cellular Effects
Stachyose has notable effects on various types of cells and cellular processes. In the gut, stachyose influences cell function by modulating the gut microbiota composition. It has been observed to elevate the levels of beneficial bacteria such as bifidobacteria and lactobacilli while decreasing the concentration of harmful bacteria like Clostridium perfringens . This modulation of gut microbiota can impact cell signaling pathways, gene expression, and cellular metabolism, leading to improved bowel function and overall gut health .
Molecular Mechanism
The mechanism of action of stachyose at the molecular level involves several binding interactions with biomolecules. Stachyose binds to specific transporters and enzymes, facilitating its uptake and metabolism. For example, the energy coupling factor transporter recognizes and binds to stachyose, enabling its transport into the bacterial cells . Additionally, stachyose can influence enzyme activity, either inhibiting or activating specific enzymes involved in its catabolism . These interactions can lead to changes in gene expression and metabolic pathways within the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stachyose can change over time. Stachyose is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that stachyose can have sustained effects on cellular function, particularly in promoting the growth of beneficial gut bacteria . The stability and efficacy of stachyose may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of stachyose can vary with different dosages in animal models. Studies have shown that a dosage of 5 grams per day of stachyose-enriched α-galacto-oligosaccharides can significantly improve bowel function in both healthy and constipated individuals . Higher doses may lead to adverse effects, such as gastrointestinal discomfort or bloating. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity or adverse reactions.
Metabolic Pathways
Stachyose is involved in several metabolic pathways, particularly in the gut microbiota. It is metabolized by specific enzymes, such as the phosphotransferase system and mannose-6-phosphate isomerase, which facilitate its uptake and catabolism . These metabolic pathways can influence the levels of various metabolites and the overall metabolic flux within the cells. Stachyose can also affect the production of short-chain fatty acids, which are important for gut health and energy metabolism.
Transport and Distribution
Stachyose is transported and distributed within cells and tissues through specific transporters and binding proteins. The energy coupling factor transporter plays a crucial role in the uptake of stachyose into bacterial cells . Once inside the cells, stachyose can be further metabolized and utilized as a carbon source. The distribution of stachyose within the gut can influence its localization and accumulation, impacting its overall efficacy and function.
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMRUQRXAFOAH-KTDNCYJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10094-58-3, 470-55-3 | |
| Record name | Stachyose tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)








